Angstrom6 - 220334-14-5

Angstrom6

Catalog Number: EVT-259944
CAS Number: 220334-14-5
Molecular Formula: C39H62N10O15
Molecular Weight: 910.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Angstrom6 is a urokinase inhibitor potentially for the treatment of chronic lymphocytic leukemia
Source and Classification

Angstrom6 is classified within the broader category of peptides, specifically as a cyclic peptide due to its unique structure that enhances stability and bioactivity. It is synthesized through advanced chemical methods that allow for precise control over its molecular configuration. This compound has gained attention in the pharmaceutical field for its potential applications in cardiovascular diseases and cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Angstrom6 typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. Recent advancements in this area include the use of ultrafast synthesis techniques that enhance yield and reduce waste. For instance, one-pot coupling and deprotection methodologies have been developed to streamline the process, significantly cutting down on synthesis time while maintaining high purity levels.

Key steps in the synthesis process include:

  • Coupling: The Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids are coupled using coupling agents like DIC (N,N'-diisopropylcarbodiimide) and Oxyma.
  • Deprotection: The Fmoc group is removed using a solution of pyrrolidine in dimethylformamide.
  • Cleavage: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid, followed by precipitation and purification steps.

These methods ensure that Angstrom6 can be produced at scale while maintaining structural integrity and functional efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of Angstrom6 features a cyclic arrangement that contributes to its stability and biological activity. The specific sequence of amino acids in Angstrom6 is designed to enhance its binding affinity to PAI-1. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which provide insights into the three-dimensional conformation and confirm the purity of the synthesized peptide.

Relevant data points include:

  • Molecular Weight: Approximately 1000 Da.
  • Amino Acid Composition: Contains a specific sequence tailored for PAI-1 inhibition.

The cyclic nature of Angstrom6 allows for unique interactions with target proteins, making it a significant candidate for drug development .

Chemical Reactions Analysis

Reactions and Technical Details

Angstrom6 primarily acts through non-covalent interactions with PAI-1, inhibiting its function. This interaction can be characterized by various biochemical assays that measure binding affinity and inhibition potency.

Key reactions involve:

  • Binding Assays: These assays determine how effectively Angstrom6 can bind to PAI-1 compared to natural substrates.
  • Functional Assays: Evaluating the impact of Angstrom6 on fibrinolytic activity provides insights into its therapeutic potential.

Technical details regarding these assays often include kinetic parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration), which are critical for assessing the efficacy of Angstrom6 .

Mechanism of Action

Process and Data

The mechanism by which Angstrom6 exerts its inhibitory effects on PAI-1 involves competitive inhibition. By binding to the active site or allosteric sites on PAI-1, Angstrom6 prevents the interaction between PAI-1 and its substrates, thereby promoting fibrinolysis.

Data supporting this mechanism includes:

  • Kinetic Studies: These studies reveal how changes in concentration affect the rate of inhibition.
  • Structural Studies: Crystallography may provide visual confirmation of Angstrom6 binding to PAI-1.

Understanding this mechanism is crucial for optimizing Angstrom6's design for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Angstrom6 possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in aqueous solutions, though specific solubility data may vary based on formulation.
  • Stability: The cyclic structure enhances resistance to enzymatic degradation compared to linear peptides.
  • Melting Point: Specific thermal properties can be determined through differential scanning calorimetry (DSC).

These properties are essential for determining the formulation strategies for drug delivery systems involving Angstrom6 .

Applications

Scientific Uses

Angstrom6 has potential applications across various scientific domains:

  • Pharmaceutical Development: As an inhibitor of PAI-1, it may be used in developing treatments for thrombotic disorders.
  • Cancer Research: Its role in modulating fibrinolysis positions it as a candidate for therapeutic strategies targeting tumor progression.
  • Biochemical Research: Used as a tool compound in studying protease inhibition mechanisms.
Introduction to Angstrom6: Molecular and Therapeutic Significance

Historical Development of A6 as a uPA-Derived Peptide

Angstrom6 (A6) emerged from systematic investigations into the urokinase plasminogen activator (uPA) system, which plays established roles in tumor progression through extracellular matrix degradation, cell migration, and metastasis. Researchers identified that proteolytic fragments of uPA's connecting peptide domain (residues 132-158) retained biological activity distinct from uPA's catalytic function [3]. Among synthesized fragments spanning this domain, the octapeptide sequence KPSSPPEE (residues 136-143) demonstrated potent anti-migratory and anti-metastatic properties in preclinical models [3] [6]. This discovery marked the birth of A6, initially explored for its ability to disrupt uPA-associated pathways without binding to the uPA receptor (uPAR) [3] [6]. Early studies confirmed that A6 interfered with critical oncogenic processes—specifically, tumor cell migration and invasion—while exhibiting no direct cytotoxicity or anti-proliferative effects [4]. Its unique mechanism, distinct from broad-spectrum protease inhibitors, positioned A6 as a promising targeted therapeutic candidate, leading to advanced preclinical validation and subsequent entry into clinical trials for cancers including ovarian carcinoma [4].

Structural Characterization of Angstrom6

Amino Acid Sequence and Molecular Formula

Angstrom6 is a synthetic, capped octapeptide with the amino acid sequence Acetyl-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂, often abbreviated as Ac-KPSSPPEE-NH₂ [2] [5] [7]. This sequence corresponds to residues 136-143 of the human uPA connecting peptide domain. Its molecular formula is C₃₉H₆₂N₁₀O₁₅, yielding a molecular weight of 910.97 g/mol [2] [5] [7]. The peptide features N-terminal acetylation and C-terminal amidation, enhancing its metabolic stability and bioavailability compared to uncapped peptides [3] [7]. Key physicochemical properties include high solubility in aqueous solutions (>100 mg/mL in water) and dimethyl sulfoxide (DMSO), facilitating its use in biological assays [5] [7]. The presence of two serine residues (Ser138 and Ser139) is functionally significant, as phosphorylation at Ser138 in the native uPA domain regulates cell migration [3].

Table 1: Structural and Physicochemical Properties of Angstrom6

PropertyValueSignificance
Amino Acid SequenceAc-KPSSPPEE-NH₂Core bioactive sequence from uPA residues 136-143
Molecular FormulaC₃₉H₆₂N₁₀O₁₅Defines elemental composition
Molecular Weight910.97 g/molCritical for pharmacokinetics and dosing
N-TerminusAcetylated (Ac-)Enhances metabolic stability and membrane permeability
C-TerminusAmidated (-NH₂)Prevents degradation by carboxypeptidases
Solubility (Water/DMSO)≥100 mg/mLFacilitates formulation and in vitro experimentation
CAS Registry Number220334-14-5Unique chemical identifier

Homology to CD44 Link Domain

A defining structural feature of Angstrom6 is its significant sequence homology to a critical region within the CD44 hyaluronan-binding link domain. Specifically, A6 (KPSSPPEE) aligns with residues 120-127 (NASAPPEE) in human CD44 [3] [6] [8]. This conserved motif resides within exon 3 of CD44, a region essential for hyaluronic acid (HA) binding and receptor activation [3] [9]. Structural analyses indicate that this homology enables A6 to bind directly to CD44, inducing conformational changes that modulate its activity [6]. Crucially, A6 binding does not compete with HA but instead alters the receptor's tertiary structure, as evidenced by epitope mapping studies showing reduced recognition by specific anti-CD44 antibodies (e.g., DF1485) post-A6 engagement [3] [6]. This structural mimicry underpins A6’s ability to "activate" CD44, promoting alternative signaling states distinct from those triggered by HA or other natural ligands. The conservation of this motif across all CD44 isoforms (standard and variants) due to its location in constitutive exons explains A6's broad activity across diverse CD44-expressing malignancies [3] [9].

Table 2: Structural Homology Between Angstrom6 and CD44

FeatureAngstrom6 (A6)CD44 Link Domain (Residues 120-127)Functional Consequence
Core SequenceKPSSPPEENASAPPEEEnables direct binding and structural mimicry
Location in Parent ProteinuPA connecting peptide (136-143)Exon 3 (Constitutive region)Accessible for interaction; conserved across species
Post-Translational SitesSer138 (Potential phosphorylation)Glycosylation sites nearbyModulates binding affinity and downstream signaling
Effect on CD44 StructureInduces conformational shiftNative HA-binding conformationAlters antibody binding (e.g., blocks DF1485 epitope); activates alternative signaling
Isoform SpecificityBinds all CD44 isoformsPresent in all isoformsBroad applicability across cancers expressing any CD44 isoform

Rationale for Targeting CD44 in Metastatic Disease

CD44 has emerged as a master regulator of tumor progression and metastasis due to its multifaceted roles in:

  • Cancer Stem Cell (CSC) Maintenance: CD44 is a well-established marker of CSCs in solid tumors (e.g., breast, prostate, ovarian) and hematological malignancies (e.g., chronic lymphocytic leukemia) [3] [10]. These cells drive tumor initiation, therapy resistance, and relapse.
  • Metastatic Niche Interaction: CD44 serves as the primary receptor for hyaluronic acid (HA), a major component of the tumor extracellular matrix and pre-metastatic niches. CD44-HA binding facilitates tumor cell adhesion, extravasation, and colonization at distant sites [3] [6] [10].
  • Co-Receptor Signaling: CD44 complexes with growth factor receptors (e.g., EGFR, c-MET) and adhesion molecules (e.g., CD49d, CD38 in CLL), amplifying oncogenic signals promoting survival and migration [10] [18].
  • Intracellular Domain (ICD)-Mediated Transcription: Upon proteolytic cleavage, the CD44-ICD translocates to the nucleus, where it interacts with transcription factors (e.g., RUNX2) to activate genes involved in invasion (e.g., MMP-9) and stemness [8] [9] [21].

A6 exploits these pathways through its unique CD44-binding properties. Unlike antibodies that block CD44-HA interaction, A6 acts as a functional modulator (partial agonist):

  • Inhibition of Migration/Invasion: By binding CD44, A6 induces cytoskeletal rearrangements and suppresses pro-migratory signaling. It inhibits phosphorylation of Src and downstream effectors like paxillin while paradoxically activating FAK (Y397, Y576/577, Y925) and MEK phosphorylation in a CD44-dependent manner [6]. This altered signaling disrupts focal adhesion turnover and cell polarization, effectively "paralyzing" invasive cells [3] [6].
  • Disruption of Metastatic Cascades: In vivo, A6 significantly reduces lung metastases (e.g., 50% reduction in B16-F10 melanoma models) and tumor growth in xenografts (e.g., 90% inhibition in MDA-MB-231 breast cancer) [3] [6].
  • Synergy with Cytotoxic Agents: A6 enhances the efficacy of cisplatin (glioma) and tamoxifen (breast cancer) by overcoming CD44-mediated chemoresistance [3] [24].
  • Anti-Angiogenic Effects: A6 inhibits bFGF-induced angiogenesis in chick chorioallantoic membrane models, further impairing metastatic progression [4].

Table 3: Preclinical Efficacy of Angstrom6 in Metastasis Models

Cancer ModelKey FindingsProposed MechanismReference
B16-F10 Melanoma (Lung Metastasis)50% reduction in lung nodules after i.v. injection (p=0.029)Inhibition of tumor cell extravasation and survival in lung parenchyma [3] [6]
MDA-MB-231 Breast Cancer Xenograft90% inhibition of primary tumor growth; reduced spontaneous metastasisSuppression of CD44/HA-mediated proliferation and FAK/MEK signaling [3] [24]
PC3 Prostate Cancer ModelsInhibition of invasion through Matrigel (>75% at 50 µM)Blockade of CD44/RUNX2/MMP-9 axis and osteoclastogenesis [5] [8]
Cisplatin-Resistant GliomaEnhanced tumor growth inhibition vs. cisplatin or A6 aloneReversal of CD44-mediated drug efflux and survival signaling [3] [26]
Inflammatory Bone LossAttenuation of LPS-induced osteoclastogenesis and bone destructionSuppression of Akt/NF-κB and activation of AMPK pathways [1]

Thus, Angstrom6 represents a first-in-class peptide therapeutic targeting the CD44 pathway not through simple antagonism, but via precise structural mimicry that rewires CD44-mediated signaling to inhibit metastatic progression.

Properties

CAS Number

220334-14-5

Product Name

Angstrom6

IUPAC Name

2-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C39H62N10O15

Molecular Weight

910.98

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)

InChI Key

YUDSEXRLRQZDOS-PJYAFMLMSA-N

SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

A-6 peptide; A-6; A6; A 6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.